D-Ribonate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H9O6- |
|---|---|
Molecular Weight |
165.12 g/mol |
IUPAC Name |
(2R,3R,4R)-2,3,4,5-tetrahydroxypentanoate |
InChI |
InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/p-1/t2-,3-,4-/m1/s1 |
InChI Key |
QXKAIJAYHKCRRA-BXXZVTAOSA-M |
SMILES |
C(C(C(C(C(=O)[O-])O)O)O)O |
Isomeric SMILES |
C([C@H]([C@H]([C@H](C(=O)[O-])O)O)O)O |
Canonical SMILES |
C(C(C(C(C(=O)[O-])O)O)O)O |
Origin of Product |
United States |
D Ribonate Metabolism: Biosynthesis and Catabolic Pathways
Enzymatic Pathways Leading to D-Ribonate Formation
The biosynthesis of this compound is primarily understood through the oxidation of D-ribose and its connection with the pentose (B10789219) phosphate (B84403) pathway, which provides the foundational precursors.
Derivation from D-Ribose Oxidation
The most direct route to this compound synthesis is the oxidation of D-ribose. This conversion can be catalyzed by various dehydrogenases. In certain acetic acid bacteria, such as Gluconobacter suboxydans, a two-step enzymatic process has been identified for the formation of 4-keto-D-ribonate from D-ribose. nih.govconicet.gov.ar This process involves the action of two membrane-bound enzymes: D-aldopentose 4-dehydrogenase and 4-keto-D-aldopentose 1-dehydrogenase. nih.govconicet.gov.artandfonline.com
Furthermore, a stereospecific non-phosphorylative ribose 1-dehydrogenase, designated SalM, has been characterized in the marine actinomycete Salinispora tropica. This enzyme catalyzes the NAD+-dependent oxidation of D-ribose to D-ribono-γ-lactone, which then undergoes spontaneous hydrolysis to form this compound. nih.gov While SalM's primary role in S. tropica is in the biosynthesis of a secondary metabolite, its activity demonstrates a direct enzymatic link between D-ribose and this compound. nih.gov
Table 1: Enzymes Involved in the Oxidation of D-Ribose to this compound
| Enzyme | Organism | Substrate | Product | Cofactor |
|---|---|---|---|---|
| D-aldopentose 4-dehydrogenase & 4-keto-D-aldopentose 1-dehydrogenase | Gluconobacter suboxydans | D-Ribose | 4-keto-D-ribonate | - |
| Ribose 1-dehydrogenase (SalM) | Salinispora tropica | D-Ribose | D-ribono-γ-lactone | NAD+ |
Interconnections with Pentose Phosphate Pathway Precursors
The pentose phosphate pathway (PPP) is a fundamental metabolic route that generates NADPH and precursors for nucleotide biosynthesis, including ribose-5-phosphate (B1218738) (R5P). nih.govlibretexts.orgwikipedia.org The PPP is intricately connected to this compound formation as it is the primary source of D-ribose precursors.
The oxidative phase of the PPP converts glucose-6-phosphate to ribulose-5-phosphate, which can then be isomerized to R5P by the enzyme ribose-5-phosphate isomerase. nih.govlibretexts.org R5P is a key intermediate that can be dephosphorylated to D-ribose, which is then available for oxidation to this compound as described above. asm.org Therefore, the PPP serves as a crucial upstream pathway that supplies the necessary building blocks for this compound biosynthesis. While direct enzymatic conversion of other PPP intermediates (besides R5P-derived D-ribose) to this compound is not well-documented, the pathway's role in maintaining the pool of D-ribose precursors is undeniable. nih.govlibretexts.org
Oxidative Degradation Pathways of this compound
Prokaryotic organisms have evolved diverse oxidative pathways to catabolize this compound and its deoxy-form, feeding the resulting intermediates into central metabolism.
Catabolism in Prokaryotic Systems
Recent research has uncovered novel oxidative pathways for the catabolism of 2-deoxy-D-ribonate in several bacterial species. asm.orgnih.gov In Pseudomonas simiae, an oxidative pathway is the sole mechanism for deoxyribose utilization. asm.orgnih.gov The proposed pathway begins with the oxidation of deoxyribose to deoxyribonate. This is followed by further oxidation to ketodeoxyribonate, which is then cleaved into acetyl-CoA and glyceryl-CoA. asm.orgnih.govresearchgate.net The expression of the enzymes involved in this pathway is induced by the presence of either deoxyribose or deoxyribonate. asm.orgnih.govresearchgate.net
In contrast, Klebsiella michiganensis utilizes a different oxidative strategy to metabolize deoxyribonate. This bacterium possesses a distinct pathway that involves acyl-CoA intermediates. asm.orgnih.govarkinlab.bioescholarship.org However, unlike P. simiae, K. michiganensis cannot metabolize deoxyribose directly via this oxidative route and relies on the conventional aldolase (B8822740) pathway for deoxynucleoside catabolism. asm.org
Table 2: Proposed Deoxyribonate Catabolic Pathways in Bacteria
| Organism | Key Feature | Proposed Intermediates | End Products |
|---|---|---|---|
| Pseudomonas simiae | Sole oxidative pathway for deoxyribose/deoxyribonate | Deoxyribonate, Ketodeoxyribonate | Acetyl-CoA, Glyceryl-CoA |
| Klebsiella michiganensis | Oxidative pathway with acyl-CoA intermediates | Acyl-CoA derivatives | Enters central metabolism |
This compound Catabolism in Archaea (e.g.,Haloarculaspecies)
The archaeal domain also exhibits unique pathways for pentose sugar degradation. In Haloarcula species, such as H. marismortui and H. hispanica, a novel oxidative pathway for D-ribose catabolism has been elucidated, which proceeds through this compound. nih.govresearchgate.netasm.org This pathway degrades D-ribose to the central metabolite α-ketoglutarate. nih.govasm.org
The key enzymatic steps in this archaeal pathway are:
A promiscuous pentose dehydrogenase that oxidizes D-ribose to ribonolactone. nih.gov
A promiscuous pentonolactonase that hydrolyzes the lactone to this compound. nih.gov
A highly specific ribonate dehydratase that converts this compound to 2-keto-3-deoxypentanonate. nih.govasm.org
The pathway then continues with the action of 2-keto-3-deoxypentanonate dehydratase and α-ketoglutarate semialdehyde dehydrogenase to yield α-ketoglutarate. nih.gov
This discovery highlights a distinct evolutionary strategy for D-ribose and this compound metabolism in archaea compared to the pathways found in bacteria. nih.govmdpi.com
Table 3: Enzymes of the D-Ribose/D-Ribonate Catabolic Pathway in Haloarcula species
| Enzyme | Reaction |
|---|---|
| Pentose dehydrogenase | D-Ribose → Ribonolactone |
| Pentonolactonase | Ribonolactone → this compound |
| Ribonate dehydratase | This compound → 2-keto-3-deoxypentanonate |
| 2-keto-3-deoxypentanonate dehydratase | 2-keto-3-deoxypentanonate → α-ketoglutarate semialdehyde |
| α-ketoglutarate semialdehyde dehydrogenase | α-ketoglutarate semialdehyde → α-ketoglutarate |
This compound Catabolism in Mycobacterium smegmatis
Mycobacterium smegmatis, a non-pathogenic, fast-growing relative of Mycobacterium tuberculosis, has demonstrated the ability to utilize this compound as a sole source of carbon, indicating the presence of a specific metabolic pathway for this sugar acid. nih.gov Research has uncovered a novel catabolic route in this organism that differs from previously characterized pathways. nih.govuniprot.org The degradation process begins with the transport of this compound into the cell, followed by a series of enzymatic reactions.
The pathway is initiated by the oxidation of this compound to 2-keto-D-ribonate. nih.gov This intermediate is then subjected to an isomerization reaction, converting it into 3-keto-D-ribonate. nih.govuniprot.org The final step of this specific pathway involves a decarboxylation event, where 3-keto-D-ribonate is cleaved to yield the four-carbon sugar D-erythrulose. nih.gov D-erythrulose then enters a known metabolic route via phosphorylation by an erythrulose (B1219606) kinase. nih.govuniprot.org Notably, studies have shown that the enzymes involved in this this compound pathway also exhibit activity towards other sugar acids, including L-ribonate, D-lyxonate, L-lyxonate, D-erythronate, and L-threonate, suggesting a broad substrate capacity. nih.gov
Key Enzymatic Steps and Intermediates in this compound Degradation
The breakdown of this compound in M. smegmatis is a coordinated process involving several key enzymatic reactions that convert the initial substrate into metabolites that can enter central metabolic pathways.
Dehydrogenation Reactions
The initial and critical step in this compound catabolism in M. smegmatis is a dehydrogenation reaction. nih.gov This oxidation is catalyzed by a dehydrogenase that converts this compound into 2-keto-D-ribonate. nih.govuniprot.org Genomic and biochemical analyses have identified two novel dehydrogenases, designated 3HCDH and ADH_short, as being involved in this acid sugar catabolism. nih.gov Dehydrogenation is a recurring theme in mycobacterial metabolism, with the genome of M. smegmatis encoding a wide array of oxidoreductases that handle diverse substrates. nih.govnih.govacs.org For instance, the organism possesses a D-threitol dehydrogenase involved in the degradation of that specific polyol. nih.gov This enzymatic capacity underscores the metabolic versatility of M. smegmatis in utilizing various carbon sources through oxidative steps.
| Enzyme Family | Substrate | Product | Organism |
| Dehydrogenase | This compound | 2-keto-D-ribonate | Mycobacterium smegmatis |
| D-threitol dehydrogenase | D-threitol | D-threose / D-erythrulose | Mycobacterium smegmatis |
Isomerization Processes
Following the initial oxidation, an isomerization reaction takes place. The intermediate 2-keto-D-ribonate is converted to 3-keto-D-ribonate by an isomerase. nih.govuniprot.org This enzymatic step is crucial for positioning the molecule for the subsequent cleavage reaction. The specific enzyme identified as responsible for this transformation in M. smegmatis is an isomerase belonging to the AP_endonuc family. nih.gov Isomerases play vital roles throughout bacterial metabolism. In M. smegmatis, for example, a single D-ribose isomerase has been shown to catalyze the isomerization of both D-ribose and L-rhamnose, highlighting the functional diversity of this class of enzymes within the organism. nih.gov In other bacteria, D-erythrulose-4-phosphate can be isomerized to D-erythrose-4-phosphate, a key step linking tetrose metabolism to the pentose phosphate pathway. uniprot.org
| Enzyme | Substrate | Product | Organism |
| AP_endonuc isomerase | 2-keto-D-ribonate | 3-keto-D-ribonate | Mycobacterium smegmatis |
| D-ribose isomerase | D-ribose / L-rhamnose | D-ribulose / L-rhamnulose | Mycobacterium smegmatis |
| D-erythrulose-4-phosphate isomerase | D-erythrulose 4-phosphate | D-erythrose 4-phosphate | Brucella abortus |
Dehydratase Activities
While the primary described pathway for this compound degradation in M. smegmatis proceeds via dehydrogenation, isomerization, and decarboxylation, the organism is equipped with various dehydratases that are essential for other metabolic routes. nih.govuniprot.org For example, threonine dehydratase (encoded by the ilvA gene) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that converts L-threonine to α-ketobutyrate in the first step of L-isoleucine biosynthesis. nih.gov Another significant dehydratase in mycobacteria is imidazoleglycerol-phosphate dehydratase (IGPD), which is a key enzyme in the histidine biosynthesis pathway and has been studied as a potential drug target. asm.org Although a direct role for a dehydratase in the main this compound catabolic pathway has not been specified, the presence of these enzymes highlights the bacterium's capacity for dehydration reactions in its broader metabolic network.
Cleavage Reactions and Downstream Metabolites (e.g., α-ketoglutarate, D-erythrulose, acetyl-CoA, glyceryl-CoA)
The key cleavage reaction in the M. smegmatis this compound pathway is the decarboxylation of 3-keto-D-ribonate. nih.gov This reaction breaks the five-carbon chain, releasing a carbon atom (likely as CO2) and producing the four-carbon sugar D-erythrulose . nih.govuniprot.org
D-erythrulose serves as the entry point into central metabolism. It is first phosphorylated by a D-erythrulose kinase (derK) to yield D-erythrulose-4-phosphate. uniprot.orgebi.ac.uk This intermediate is then isomerized to D-erythrose-4-phosphate, a key component of the pentose phosphate pathway (PPP). ebi.ac.uknih.govnih.gov
Once D-erythrose-4-phosphate enters the PPP, it is converted into intermediates such as fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate. These compounds are subsequently processed through glycolysis to produce pyruvate (B1213749). Pyruvate is then oxidatively decarboxylated by the pyruvate dehydrogenase complex to form acetyl-CoA . nih.gov
Acetyl-CoA is a central metabolic hub. It can be used for fatty acid biosynthesis or can enter the tricarboxylic acid (TCA) cycle for complete oxidation. nih.govbiorxiv.org Within the TCA cycle, acetyl-CoA condenses with oxaloacetate, and through a series of reactions, one of the cycle's key intermediates, α-ketoglutarate , is produced. nih.govnih.gov Mycobacterium tuberculosis and related species possess a functional α-ketoglutarate dehydrogenase (KDH) complex, which plays a crucial role in regulating aerobic energy metabolism. nih.gov Therefore, the catabolism of this compound is directly linked to the formation of essential precursors like acetyl-CoA and α-ketoglutarate, fueling both energy production and biosynthesis.
| Precursor Metabolite | Key Transformation | Resulting Downstream Metabolite | Metabolic Pathway |
| 3-keto-D-ribonate | Decarboxylation | D-erythrulose | This compound Catabolism |
| D-erythrulose | Phosphorylation & Isomerization | D-erythrose-4-phosphate | Pentose Phosphate Pathway |
| Pyruvate | Oxidative Decarboxylation | Acetyl-CoA | TCA Cycle Precursor |
| Isocitrate | Oxidation & Decarboxylation | α-ketoglutarate | TCA Cycle |
Enzymology of D Ribonate Transformation
Characterization of D-Ribonate-Modifying Enzymes
The enzymatic landscape surrounding this compound involves several key classes of enzymes, each with distinct catalytic activities and roles in metabolic pathways. Research has focused on characterizing these enzymes to understand their mechanisms, substrate specificities, and biological significance.
This compound Dehydratases
This compound dehydratases are enzymes that catalyze the removal of a water molecule from this compound, typically initiating its breakdown. A highly specific ribonate dehydratase has been identified in Haloarcula species, playing a crucial role in a novel oxidative pathway for D-ribose degradation to α-ketoglutarate. nih.govresearchgate.net This enzyme is specific for ribonate and is a member of the enolase superfamily. nih.govresearchgate.net
Another enzyme with this compound dehydratase activity is L-fuconate dehydratase (FucD) from Xanthomonas campestris. rcsb.orgresearchgate.netosti.gov While primarily characterized for its activity on L-fuconate, FucD has demonstrated substrate promiscuity, also catalyzing the dehydration of this compound. rcsb.orgresearchgate.netosti.gov The mechanism involves the abstraction of the 2-proton, initiated by His 351 in the case of this compound dehydration by FucD. rcsb.orgresearchgate.net
D-Pentonate 4-Dehydrogenases
D-Pentonate 4-dehydrogenases catalyze the oxidation of D-pentonates, including this compound, at the C4 position, producing 4-keto-D-pentonates. researchgate.nettandfonline.comtandfonline.comconicet.gov.ar This activity has been observed in membrane fractions of acetic acid bacteria, such as Gluconobacter thailandicus. researchgate.nettandfonline.comconicet.gov.ar
Research indicates that D-pentonate 4-dehydrogenase from G. thailandicus is a membrane-bound quinoprotein composed of 80 and 14 kDa subunits. researchgate.nettandfonline.com Its activity is dependent on PQQ and Ca2+, and it can be inactivated by EDTA treatment and reactivated by the addition of these cofactors. researchgate.nettandfonline.comtandfonline.comconicet.gov.ar This enzyme exhibits broad substrate specificity, oxidizing various polyols and D-pentonates to their corresponding 4-keto derivatives. researchgate.nettandfonline.com D-Pentonate 4-dehydrogenase has been found to be identical to glycerol (B35011) dehydrogenase (GLDH) in Gluconobacter species, highlighting the versatility of this enzyme. researchgate.nettandfonline.com
D-Aldopentose 4-Dehydrogenases
D-Aldopentose 4-dehydrogenases are involved in the oxidation of D-aldopentoses like D-ribose at the C4 position, leading to the formation of 4-keto-D-aldopentoses. researchgate.nettandfonline.comconicet.gov.artandfonline.comnih.gov This enzyme activity has been identified in the membrane fraction of Gluconobacter suboxydans. tandfonline.comconicet.gov.artandfonline.comnih.gov The product, 4-keto-D-ribose, can subsequently be oxidized to 4-keto-D-ribonate by other enzymes. tandfonline.comconicet.gov.artandfonline.comnih.gov
Studies have shown that D-aldopentose 4-dehydrogenase is a membrane-bound enzyme. tandfonline.com While distinct from D-pentonate 4-dehydrogenase, it also plays a role in the metabolic pathways involving pentose (B10789219) sugars and their oxidized derivatives. conicet.gov.artandfonline.com
4-Keto-D-Aldopentose 1-Dehydrogenases
4-Keto-D-Aldopentose 1-dehydrogenases catalyze the oxidation of 4-keto-D-aldopentoses at the C1 position, resulting in the formation of 4-keto-D-pentonates. researchgate.nettandfonline.comconicet.gov.artandfonline.comnih.gov This enzyme works in conjunction with D-aldopentose 4-dehydrogenase in some pathways. tandfonline.comconicet.gov.artandfonline.comnih.gov For instance, the 4-keto-D-ribose produced by D-aldopentose 4-dehydrogenase can be oxidized to 4-keto-D-ribonate by 4-keto-D-aldopentose 1-dehydrogenase in G. suboxydans. tandfonline.comconicet.gov.artandfonline.comnih.gov This enzyme is also membrane-bound. tandfonline.com
Deoxyribose Dehydrogenases and Associated Lactonases
While primarily involved in deoxyribose metabolism, deoxyribose dehydrogenases and associated lactonases can be linked to the transformation of deoxyribonate, a related compound. In Pseudomonas simiae, a novel oxidative pathway for deoxyribose catabolism involves a molybdenum-dependent dehydrogenase that likely oxidizes deoxyribose to a lactone, which is then hydrolyzed to deoxyribonate by a lactonase. nih.govasm.orgosti.gov Subsequently, deoxyribonate is further oxidized by a short-chain dehydrogenase/reductase (SDR) enzyme, potentially yielding 2-deoxy-3-keto-D-ribonate. asm.org
The deoxyribose dehydrogenase in P. simiae shows similarity to a vanillin (B372448) dehydrogenase, suggesting potential promiscuity or recent evolution. osti.gov The lactonase involved in this pathway is a β-propeller enzyme that hydrolyzes various lactones. researchgate.netosti.gov
Other Novel Dehydrogenases and Isomerases (e.g., 3HCDH, ADH_short, AP_endonuc)
Recent research in Mycobacterium smegmatis has identified novel enzymes involved in the catabolism of this compound. researchgate.netnih.govebi.ac.ukresearchgate.netresearchgate.net Two novel dehydrogenases, 3HCDH and ADH_short (a short-chain dehydrogenase/reductase), and an isomerase, AP_endonuc, are targeted in this pathway. researchgate.netnih.govebi.ac.ukresearchgate.netresearchgate.net In this proposed pathway, this compound is initially oxidized to 2-keto-D-ribonate by a dehydrogenase. researchgate.netnih.govebi.ac.uk This is followed by isomerization to 3-keto-D-ribonate by the AP_endonuc isomerase. researchgate.netnih.govebi.ac.uk The 3-keto sugar acid is then degraded through decarboxylation into D-erythrulose, which enters a known pathway. researchgate.netnih.govebi.ac.uk
ADH_short belongs to the short-chain dehydrogenases/reductases (SDR) family, a large group of NAD- or NADP-dependent oxidoreductases. wikipedia.orgebi.ac.ukembl.de These enzymes typically have two domains, one for coenzyme binding and another for substrate specificity. wikipedia.orgembl.de
These novel enzymes highlight the diverse enzymatic strategies employed by microorganisms for this compound metabolism.
Table 1: Enzymes Involved in this compound Transformation
| Enzyme Class | Organisms | Key Reactions Catalyzed | Notes |
| This compound Dehydratase | Haloarcula species, Xanthomonas campestris | Dehydration of this compound | Specific in Haloarcula, promiscuous FucD in X. campestris. nih.govresearchgate.netrcsb.orgresearchgate.netosti.gov |
| D-Pentonate 4-Dehydrogenase | Acetic acid bacteria (Gluconobacter spp.) | Oxidation of D-pentonates (incl. This compound) at C4 | Membrane-bound quinoprotein, identical to GLDH. researchgate.nettandfonline.comtandfonline.comconicet.gov.ar |
| D-Aldopentose 4-Dehydrogenase | Gluconobacter suboxydans | Oxidation of D-aldopentoses (incl. D-ribose) at C4 | Membrane-bound. tandfonline.comconicet.gov.artandfonline.comnih.gov |
| 4-Keto-D-Aldopentose 1-Dehydrogenase | Gluconobacter suboxydans | Oxidation of 4-keto-D-aldopentoses at C1 | Membrane-bound, works with D-aldopentose 4-dehydrogenase. researchgate.nettandfonline.comconicet.gov.artandfonline.comnih.gov |
| Deoxyribose Dehydrogenase | Pseudomonas simiae | Oxidation of deoxyribose to lactone | Molybdenum-dependent, similar to vanillin dehydrogenase. nih.govasm.orgosti.gov |
| Associated Lactonases | Pseudomonas simiae | Hydrolysis of lactones (incl. deoxyribonolactone) | β-propeller enzyme. nih.govasm.orgresearchgate.netosti.gov |
| 3HCDH | Mycobacterium smegmatis | Oxidation of this compound (likely at C2) | Novel dehydrogenase in a this compound catabolic pathway. researchgate.netnih.govebi.ac.ukresearchgate.netresearchgate.net |
| ADH_short | Mycobacterium smegmatis | Dehydrogenase activity in this compound catabolism | Novel SDR enzyme. researchgate.netnih.govebi.ac.ukresearchgate.netresearchgate.netwikipedia.orgebi.ac.ukembl.de |
| AP_endonuc | Mycobacterium smegmatis | Isomerization of 2-keto-D-ribonate to 3-keto-D-ribonate | Novel isomerase in a this compound catabolic pathway. researchgate.netnih.govebi.ac.ukresearchgate.netresearchgate.net |
Substrate Specificity and Reaction Mechanisms of this compound Enzymes.
Enzymes acting on this compound exhibit varying degrees of substrate specificity and utilize distinct reaction mechanisms depending on the metabolic context.
A highly specific ribonate dehydratase has been identified in Haloarcula species, archaea that utilize a novel oxidative pathway for D-ribose degradation to α-ketoglutarate nih.govnih.gov. This enzyme catalyzes the dehydration of this compound and shows minimal activity with other sugar acids such as arabinonate, xylonate, gluconate, and galactonate nih.gov. This high specificity for ribonate is a key feature of this archaeal pathway nih.govnih.gov.
In contrast to the specific ribonate dehydratase found in Haloarcula, D-pentonate 4-dehydrogenase, a membrane-bound enzyme from acetic acid bacteria like Gluconobacter thailandicus, demonstrates broader substrate specificity researchgate.netconicet.gov.ar. This enzyme catalyzes the oxidation of this compound at the C4 position, leading to the formation of 4-keto-D-ribonate researchgate.netconicet.gov.ar. Beyond this compound, this dehydrogenase can also oxidize other pentonates (such as D-arabonate), as well as D-fructose, D-psicose, and several polyols including glycerol, D-sorbitol, D-arabitol, and ribitol (B610474) conicet.gov.ar. The enzyme's activity with D-arabonate and this compound has been characterized kinetically, with apparent Km values of 10.5 mM and 9.7 mM, respectively conicet.gov.ar.
| Substrate | Relative Activity (Arbitrary Units) | Apparent Km (mM) |
| D-Arabonate | 13 | 10.5 |
| This compound | 6 | 9.7 |
| D-Fructose | 11 | - |
| D-Psicose | 19 | - |
| Glycerol | Higher activity observed | - |
| D-Sorbitol | Higher activity observed | - |
| D-Arabitol | Higher activity observed | - |
| Ribitol | Higher activity observed | - |
| D-Gluconate | Similar velocity to D-arabonate | - |
| D-Erythronate | Oxidized | - |
*Data based on observations for D-pentonate 4-dehydrogenase from Gluconobacter thailandicus conicet.gov.ar.
L-Fuconate dehydratase (FucD) from Xanthomonas campestris is another enzyme known to act on this compound, albeit at slower rates compared to its preferred substrates rcsb.orgresearchgate.netosti.govuniprot.org. This enzyme belongs to the enolase superfamily and catalyzes a dehydration reaction rcsb.orgresearchgate.netosti.gov. The proposed mechanism for FucD involves initial proton abstraction, acid catalysis of the vinylogous beta-elimination of the 3-OH group, and stereospecific ketonization rcsb.orgresearchgate.netosti.gov. For the dehydration of this compound, proton abstraction is initiated by the active site residue His 351 rcsb.orgresearchgate.netosti.gov.
In Mycobacterium smegmatis, this compound is processed through a distinct catabolic pathway nih.gov. It is initially oxidized by a dehydrogenase to 2-keto-D-ribonate, which is then isomerized to 3-keto-D-ribonate by an isomerase nih.gov. Subsequent decarboxylation of 3-keto-D-ribonate yields D-erythrulose nih.gov. This pathway in M. smegmatis also accommodates other acid sugars, including L-ribonate, D/L-lyxonate, L-threonate, and D-erythronate, indicating a degree of substrate flexibility for the enzymes involved nih.gov.
The synthesis of this compound can be catalyzed by enzymes such as ribose 1-dehydrogenase (NADP+) (EC 1.1.1.115) genome.jpwikipedia.org. This oxidoreductase catalyzes the NADP+-dependent oxidation of D-ribose to this compound genome.jpwikipedia.org. While primarily acting on D-ribose, this enzyme can also oxidize other pentoses, such as D-xylose, albeit more slowly genome.jp.
Structural Biology of this compound-Binding Enzymes.
The structural characteristics of enzymes that bind and transform this compound provide insights into their catalytic mechanisms and substrate specificities.
The highly specific ribonate dehydratase found in Haloarcula hispanica has been characterized as a homo-octameric enzyme with a molecular mass of approximately 320 ± 30 kDa, where the subunit mass is calculated to be 44.2 kDa nih.gov. Phylogenetic analysis places this enzyme within a novel family of sugar acid dehydratases belonging to the enolase superfamily nih.govnih.gov.
L-Fuconate dehydratase (FucD) from Xanthomonas campestris, which exhibits activity towards this compound, is a well-studied member of the mandelate (B1228975) racemase (MR) subgroup within the enolase superfamily rcsb.orgresearchgate.netosti.gov. High-resolution structural studies have revealed key features of its active site rcsb.orgresearchgate.netosti.gov. FucD shares a conserved active site motif with other MR subgroup members, including three carboxylate ligands (Asp 248, Glu 274, and Glu 301) that coordinate an essential Mg2+ ion within a (β/α)7β-barrel domain rcsb.orgresearchgate.netosti.gov. Other critical active site residues include a Lys-x-Lys motif (Lys 218 and Lys 220), a His-Asp dyad (His 351 and Asp 324), and a glutamate (B1630785) residue (Glu 382) rcsb.orgresearchgate.netosti.gov. These structural elements are crucial for substrate binding and catalysis, with specific residues implicated in proton abstraction during the dehydration reaction rcsb.orgresearchgate.netosti.gov.
Sugar acid dehydratases (DHTs), including those with activity towards this compound, and dihydroxyacid dehydratases (DHADs) are part of the ilvD/EDD superfamily nih.gov. Enzymes within this superfamily are frequently found as tetramers, with their active sites located at the interface between dimers nih.gov. Structural investigations and molecular docking simulations of enzymes like FtDHAD, which is active towards this compound, suggest that the (R) configuration at the C2 position of the substrate is important for coordinating the catalytically essential Mg2+ ion nih.gov.
Generally, enzymes belonging to the enolase superfamily, which includes several this compound transforming enzymes, share common structural characteristics mdpi.com. These include an α+β capping domain, which is considered to be a primary determinant of substrate specificity, and a TIM-barrel domain that houses the catalytic machinery for acid/base catalysis mdpi.com. A conserved feature across this superfamily is a partial reaction involving the abstraction of the alpha proton of a carboxylic acid substrate by a base residue in the active site mdpi.com.
| Enzyme | Organism | Oligomeric State | Key Structural Features |
| Ribonate dehydratase | Haloarcula hispanica | Homo-octameric | Novel sugar acid dehydratase family, Enolase superfamily member |
| L-Fuconate dehydratase (FucD) | Xanthomonas campestris | - | (β/α)7β-barrel domain, Mg2+ binding site (Asp 248, Glu 274, Glu 301), Lys-x-Lys motif, His-Asp dyad, Glu 382 rcsb.orgresearchgate.netosti.gov |
| Sugar acid dehydratases (ilvD/EDD superfamily) | Various | Typically tetrameric | Active sites at dimer interface, often contain [2Fe-2S] cluster and Mg2+ nih.gov |
Chemical and Enzymatic Synthesis of D Ribonate and Its Analogs for Research
Laboratory-Scale Chemical Synthesis Methodologies for D-Ribonate
The laboratory-scale synthesis of this compound often starts from the readily available and inexpensive D-ribose. A common method involves the oxidation of D-ribose. One established procedure utilizes bromine in an aqueous sodium bicarbonate solution to oxidize D-ribose to D-ribonolactone, which exists in equilibrium with D-ribonic acid. orgsyn.org While this method is convenient, it is not always high-yielding. orgsyn.org
Another approach employs a heterogeneous catalyst, such as Palladium-Bismuth on carbon (Pd-Bi/C), for the direct oxidation of D-ribose with molecular oxygen. researchgate.net This method has been shown to be effective, with reaction conditions influencing the rate of conversion. For instance, at 44°C, a near 97% conversion of D-ribose to this compound can be achieved in approximately 110 minutes with high selectivity. researchgate.net The reaction progress can be monitored using techniques like High-Performance Liquid Chromatography (HPLC). rsc.org
The resulting this compound is often isolated as its more stable gamma-lactone form, D-ribono-1,4-lactone. nih.gov This lactone is a versatile precursor for further chemical modifications. researchgate.net
Table 1: Comparison of D-Ribose Oxidation Methods
| Method | Oxidizing Agent/Catalyst | Starting Material | Key Product | Reported Yield/Conversion | Reference |
|---|---|---|---|---|---|
| Bromine Oxidation | Bromine, Sodium Bicarbonate | D-Ribose | D-Ribonolactone | Not high-yielding | orgsyn.org |
Enzymatic Synthesis of this compound and Ketoderivatives (e.g., 4-keto-D-Ribonate)
Enzymatic methods offer high specificity and mild reaction conditions for the synthesis of this compound and its derivatives. Membrane-bound enzymes from acetic acid bacteria, such as Gluconobacter suboxydans, have been successfully employed for these transformations. researchgate.netnih.gov
Two distinct enzymatic pathways have been identified for the production of 4-keto-D-ribonate:
From D-Ribose: This pathway involves a two-step reaction. First, D-ribose is oxidized to 4-keto-D-ribose by D-aldopentose 4-dehydrogenase. Subsequently, 4-keto-D-aldopentose 1-dehydrogenase oxidizes 4-keto-D-ribose to 4-keto-D-ribonate. researchgate.netconicet.gov.artandfonline.com
From this compound: A more direct route involves the oxidation of this compound at the C4-position by the enzyme D-pentonate 4-dehydrogenase. researchgate.netconicet.gov.ar
The enzyme D-pentonate 4-dehydrogenase has been found to be identical to glycerol (B35011) dehydrogenase (GLDH), a major polyol dehydrogenase in Gluconobacter species. researchgate.net This enzyme exhibits broad substrate versatility. researchgate.net The successful enzymatic synthesis of 4-pentulosonates, including 4-keto-D-ribonate, represents a significant advancement in carbohydrate chemistry. researchgate.netnih.govconicet.gov.arjst.go.jp
Table 2: Enzymes in the Synthesis of 4-keto-D-Ribonate
| Enzyme | Substrate | Product | Pathway | Reference |
|---|---|---|---|---|
| D-aldopentose 4-dehydrogenase | D-Ribose | 4-keto-D-ribose | From D-Ribose | researchgate.netconicet.gov.ar |
| 4-keto-D-aldopentose 1-dehydrogenase | 4-keto-D-ribose | 4-keto-D-ribonate | From D-Ribose | researchgate.netconicet.gov.ar |
Synthesis of this compound Derivatives for Specific Research Applications
D-ribonolactone, the stable form of this compound, is a key starting material for synthesizing a variety of derivatives used in biochemical and natural product research. researchgate.netcaymanchem.comglpbio.com
Derivatives of this compound can be designed as molecular probes to investigate biological processes. For example, 5-Phospho-D-ribonate, which can be obtained through the oxidative cleavage of D-allose 6-phosphate or D-allulose 6-phosphate, has been used to synthesize new D-allose and D-allulose 6-phosphate derivatives. researchgate.net These derivatives act as competitive inhibitors of type B ribose 5-phosphate isomerases, enzymes involved in the pentose (B10789219) phosphate (B84403) pathway, allowing for the kinetic evaluation of these enzymes. researchgate.net
This compound derivatives are crucial precursors in the synthesis of nucleoside analogs, which are important in antiviral and anticancer research. orgsyn.orgresearchgate.net The chiral nature of D-ribonolactone makes it an excellent template for creating these complex molecules. researchgate.netresearchgate.net
For instance, D-ribono-1,4-lactone has been utilized as a starting material in the enantiospecific synthesis of carbocyclic nucleoside analogs like (-)-aristeromycin and (-)-neplanocin A. caymanchem.comglpbio.com The synthesis of 5-thio-D-ribopyranose, a thiosugar analog of ribose, has been achieved from D-ribono-1,4-lactone through multiple synthetic routes. nih.gov These modified sugars can then be incorporated into nucleoside structures to study their biological activities. researchgate.net Furthermore, D-ribonolactone derivatives have been used to synthesize C-nucleosides, which are more resistant to enzymatic and acid-catalyzed hydrolysis compared to their N-nucleoside counterparts. researchgate.net
The versatility of D-ribonolactone as a chiral pool compound extends to the total synthesis of various natural products. researchgate.net It has served as a key building block for the synthesis of complex molecules such as the ionophore antibiotic lasalocid (B1674520) A and other natural products like malayamycin, varitriol, and mannostatin. researchgate.netcaymanchem.comglpbio.com The ability to stereoselectively functionalize D-ribonolactone allows for the construction of intricate molecular architectures found in nature. researchgate.net
Analytical Methodologies for D Ribonate Research
Chromatographic Techniques for D-Ribonate Detection and Quantification
Chromatographic methods are fundamental in separating this compound from complex mixtures, allowing for its precise measurement.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds like this compound. The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase. For sugars and their derivatives, various HPLC configurations can be utilized.
A common approach involves the use of specialized columns, such as those designed for sugar analysis, often paired with a refractive index detector. jlu.edu.cn For instance, a method for analyzing D-ribose, a precursor to this compound, has been developed using a Sugar PakⅠcolumn with pure water as the mobile phase. jlu.edu.cn This method has demonstrated high sensitivity and reproducibility, with a detection limit of 50 ng and recovery rates between 95.5% and 104%. jlu.edu.cn Reverse-phase HPLC methods can also be employed, often with a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com
To enhance separation efficiency, particularly for complex biological samples, advanced column technologies and detection methods are utilized. A high-throughput HPLC method with evaporative light-scattering detection has been developed for the rapid analysis of ribose and its related compound, ribitol (B610474). nih.gov This method allows for a total run time of approximately 4 minutes per sample, enabling the screening of numerous samples in a day. nih.gov
Table 1: Example HPLC Parameters for Analysis of Related Compounds
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Column | Sugar PakⅠ | β-cyclobond 2000 |
| Mobile Phase | Pure Water | Acetonitrile/Water Gradient |
| Detector | Refractive Index | Evaporative Light-Scattering |
| Analyte | D-Ribose | Ribose and Ribitol |
| Application | Quantification in zymotic fluid | High-throughput screening |
Ultra High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) has become a cornerstone of metabolomics research, offering high resolution, sensitivity, and specificity for the analysis of a vast array of metabolites, including this compound. ebi.ac.ukmdpi.com This technique couples the superior separation capabilities of UHPLC, which uses smaller particle-sized columns to achieve faster and more efficient separations, with the sensitive and specific detection of tandem mass spectrometry.
In metabolomics studies, UHPLC-MS/MS is used for both targeted and untargeted analysis. In targeted analysis, the instrument is set to detect and quantify specific known metabolites like this compound. nih.gov In untargeted approaches, the goal is to capture a comprehensive profile of all detectable metabolites in a sample, with subsequent identification of compounds of interest. ebi.ac.uk The identification of this compound in complex biological samples, such as human urine, has been achieved by matching chromatographic retention times and mass spectra to those of reference standards. ebi.ac.uk
Spectroscopic Techniques for this compound Characterization
Spectroscopic techniques provide detailed structural information, which is essential for the unambiguous identification and characterization of this compound.
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of this compound and in elucidating its structure through fragmentation analysis. thermofisher.com When coupled with a separation technique like HPLC or UHPLC, MS provides a two-dimensional analysis that enhances specificity. nih.gov
The mass spectrum of a related compound, D-ribose, has been studied under electron impact, revealing characteristic fragmentation patterns. researchgate.net While this compound is the conjugate base of D-ribonic acid, the principles of mass spectrometric analysis are similar. nih.gov High-resolution mass spectrometry can provide the exact mass of this compound, which aids in confirming its elemental formula. metaboage.info Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the this compound ion) to generate a product ion spectrum that is unique to the molecule's structure, serving as a molecular fingerprint for definitive identification. nih.gov
Enzymatic Assays for this compound Quantification
Enzymatic assays offer a highly specific and often sensitive method for quantifying particular metabolites. mdpi.com These assays utilize enzymes that specifically recognize and catalyze a reaction involving the analyte of interest. The activity of the enzyme is then measured, typically through the change in absorbance or fluorescence of a substrate or product. mdpi.comfrontiersin.org
While a specific, commercially available enzymatic assay for this compound is not widely documented in the provided search results, the principles of enzymatic assays can be applied to its quantification. For example, an assay could be designed based on an enzyme that specifically metabolizes this compound. The consumption of a substrate or the production of a detectable product (e.g., NADH) in this reaction would be proportional to the concentration of this compound in the sample. The development of such an assay would require a specific enzyme, such as a this compound dehydrogenase. The progress of the reaction can be monitored spectrophotometrically. researchgate.net The specificity of the enzyme is key to avoiding interference from other structurally similar compounds in the sample. nih.gov
Sample Preparation Strategies for this compound Analysis
Effective sample preparation is a critical step to ensure accurate and reliable analysis of this compound, particularly from complex biological matrices like serum, urine, or cell extracts. nih.gov The primary goals of sample preparation are to remove interfering substances, concentrate the analyte, and make it compatible with the chosen analytical platform. nih.gov
Common sample preparation techniques include:
Protein Precipitation: For biological samples, proteins can interfere with analysis and damage analytical columns. Precipitation with organic solvents (e.g., methanol, acetonitrile) or acids (e.g., trichloroacetic acid) is a common first step to remove proteins. nih.gov
Filtration: After precipitation, centrifugation and filtration are used to remove precipitated proteins and other particulate matter. nih.gov
Solid-Phase Extraction (SPE): SPE is a chromatographic technique used for sample clean-up and concentration. A cartridge containing a solid adsorbent is used to selectively retain either the analyte of interest or the interfering components of the sample matrix. nih.gov
Derivatization: For some analytical methods, such as gas chromatography-mass spectrometry (GC-MS), derivatization may be necessary to increase the volatility and thermal stability of this compound.
The choice of sample preparation strategy depends on the nature of the sample, the concentration of this compound, and the requirements of the analytical instrument. uthsc.edu
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| D-Ribose |
| Ribitol |
| D-ribonic acid |
| Acetonitrile |
| Phosphoric acid |
| Formic acid |
| NADH |
D Ribonate in Molecular and Cellular Biology Research
D-Ribonate as a Metabolite in Microorganism Physiology
The role of this compound as a metabolite is prominently observed in the physiology of diverse microorganisms, which have evolved specific pathways to utilize this sugar acid. In these organisms, this compound serves as a crucial intermediate in the catabolism of D-ribose and related compounds.
Research has identified distinct oxidative pathways for this compound catabolism in bacteria and archaea. For instance, in certain species of Pseudomonas, Paraburkholderia, Burkholderia, and Klebsiella, this compound is an intermediate in the breakdown of 2-deoxy-D-ribose. nih.govnih.gov In Pseudomonas simiae, the expression of enzymes required for this pathway is induced by the presence of either deoxyribose or deoxyribonate. nih.govnih.gov This bacterium demonstrates a preference for this compound, exhibiting a significantly shorter doubling time when grown on it compared to deoxyribose. nih.gov
In the domain of Archaea, Haloarcula species have been shown to degrade D-ribose to α-ketoglutarate through a novel oxidative pathway where this compound is a key intermediate. nih.gov This pathway involves a highly specific ribonate dehydratase, highlighting the specialized enzymatic machinery that has evolved to handle this metabolite. nih.gov The specificity of this enzyme for this compound over other sugar acids like arabinonate, xylonate, gluconate, and galactonate underscores its dedicated role in the metabolism of these archaea. nih.gov
The table below summarizes key enzymes involved in this compound metabolism in different microorganisms.
| Microorganism | Enzyme | Substrate | Product | Pathway |
| Haloarcula marismortui | Ribonate dehydratase | This compound | 2-keto-3-deoxy-D-ribonate | Oxidative degradation of D-ribose |
| Pseudomonas simiae | Deoxyribonate dehydrogenase | 2-deoxy-D-ribonate | 2-deoxy-3-keto-D-ribonate | Oxidative catabolism of 2-deoxy-D-ribose |
| Pseudomonas simiae | β-keto acid cleavage enzyme | 2-deoxy-3-keto-D-ribonate | D-glyceryl-CoA and acetoacetate | Oxidative catabolism of 2-deoxy-D-ribose |
| Paraburkholderia bryophila | Deoxyribonate dehydrogenase | 2-deoxy-D-ribonate | Not specified | Oxidative catabolism of 2-deoxy-D-ribose |
| Klebsiella michiganensis | Not specified | 2-deoxy-D-ribonate | Acyl-CoA intermediates | Oxidative catabolism of 2-deoxy-D-ribonate |
Roles of this compound in Cellular Metabolism and Energy Production
The catabolism of this compound ultimately feeds into central metabolic pathways, contributing to cellular energy production. The breakdown of this compound, and its precursor D-ribose, generates intermediates that can enter glycolysis and the tricarboxylic acid (TCA) cycle, leading to the generation of ATP and reducing equivalents such as NADH.
In the oxidative pathway identified in Pseudomonas simiae, the cleavage of a this compound derivative, 2-deoxy-3-keto-D-ribonate, is proposed to yield D-glyceryl-CoA and acetoacetate. nih.gov D-glyceryl-CoA can be further metabolized to glycerate, which can then enter central carbon metabolism. Acetoacetate can be converted to acetyl-CoA, a primary fuel for the TCA cycle. nih.gov Similarly, the degradation of this compound in Haloarcula species produces α-ketoglutarate, a key intermediate in the TCA cycle. nih.gov
The utilization of this compound as a carbon and energy source is a testament to the metabolic flexibility of microorganisms. By channeling this compound into central metabolism, these organisms can sustain growth and cellular functions.
This compound in Biochemical Imbalances and Model Systems (e.g., microbial growth studies, in vitro assays)
The study of this compound metabolism in microorganisms provides valuable model systems for understanding biochemical pathways and their regulation. Microbial growth studies, particularly those employing mutant strains, have been instrumental in dissecting the genetic and enzymatic basis of this compound catabolism.
Genome-wide mutant fitness assays in bacteria like Pseudomonas simiae have successfully identified the genes essential for growth on this compound as the sole carbon source. nih.govresearchgate.net By comparing the growth of a pool of mutants on this compound versus other carbon sources, researchers can pinpoint the specific genes, and by extension, the proteins, that constitute the metabolic pathway. nih.govresearchgate.net For example, such studies have demonstrated the critical role of enzymes like deoxyribonate dehydrogenase and β-keto acid cleavage enzyme for growth on deoxyribonate. nih.gov
In vitro assays using purified enzymes have been crucial for confirming the function of proteins identified through genetic studies. For instance, the ribonate dehydratase from Haloarcula marismortui was purified and its high specificity for this compound was confirmed through enzymatic assays. nih.gov These in vitro systems allow for the detailed characterization of enzyme kinetics and substrate specificity, providing a deeper understanding of the biochemical transformations involved in this compound metabolism.
The growth dynamics of microorganisms on this compound also offer insights into metabolic efficiency. The observation that Pseudomonas simiae grows significantly faster on deoxyribonate than on deoxyribose suggests that the former may be a more efficiently utilized substrate, or that the initial conversion of deoxyribose to deoxyribonate is a rate-limiting step. nih.gov
The following table presents data from a microbial growth study, illustrating the difference in doubling time for Pseudomonas simiae on different carbon sources.
| Carbon Source | Doubling Time (hours) |
| Deoxyribonate | ~ 2 |
| Deoxyribose | ~ 12 |
Interaction of this compound with Cellular Components and Signaling Pathways (mechanistic focus)
The induction of gene expression for this compound catabolic enzymes in Pseudomonas simiae in the presence of this compound suggests the existence of a regulatory system that senses the availability of this sugar acid. nih.govnih.gov This could involve a sensor kinase or a transcriptional regulator that binds this compound or a downstream metabolite, thereby activating the transcription of the necessary metabolic genes. While the specific components of such a signaling pathway have not been fully elucidated, this represents an indirect interaction of this compound with the cellular regulatory machinery.
Furthermore, as the catabolism of this compound contributes to the cellular energy pool (ATP) and the pool of reducing equivalents (NADH), it can indirectly influence a vast array of cellular processes that are dependent on energy status and redox balance. These include cell growth, proliferation, and stress responses, which are all governed by complex signaling networks.
Advanced Research Directions and Biotechnological Potential of D Ribonate
Emerging Roles of D-Ribonate in Unexplored Metabolic Networks
Recent research has unveiled novel catabolic pathways for this compound and its derivatives in various microorganisms, expanding our understanding of carbohydrate metabolism. These discoveries highlight the metabolic versatility of bacteria and suggest that this compound may play a more significant role in microbial food webs than previously understood.
In Mycobacterium smegmatis, a previously unknown pathway for this compound catabolism has been identified. This organism can utilize this compound as a sole carbon source. nih.gov The pathway begins with the oxidation of this compound to 2-keto-D-ribonate, which is then isomerized to 3-keto-D-ribonate. nih.gov Subsequent decarboxylation yields D-erythrulose, which then enters a known metabolic route. nih.gov Notably, the enzymes in this pathway were found to also catalyze the degradation of other acid sugars like L-ribonate, D/L-lyxonate, and L-threonate. nih.gov
Furthermore, novel oxidative pathways for the catabolism of 2-deoxy-D-ribonate have been discovered in several bacterial genera through genome-wide mutant fitness assays. asm.orgnih.gov In Pseudomonas simiae, 2-deoxy-D-ribose is first oxidized to 2-deoxy-D-ribonate. This is further oxidized to 2-deoxy-3-keto-D-ribonate, which is then cleaved, yielding products like acetyl-CoA and D-glyceryl-CoA. asm.orgnih.gov Interestingly, in Paraburkholderia bryophila and Burkholderia phytofirmans, this oxidative pathway operates in parallel with the established deoxyribose 5-phosphate aldolase (B8822740) pathway. nih.gov A distinct oxidative pathway for 2-deoxy-D-ribonate involving acyl-CoA intermediates has also been identified in Klebsiella michiganensis. asm.orgnih.gov These findings suggest that such oxidative pathways may have primarily evolved to process this compound and its derivatives, which can be metabolic byproducts. asm.orgnih.gov
The discovery of these pathways has been facilitated by integrated strategies combining bioinformatics and experimental validation, which have proven effective in elucidating the functions of uncharacterized enzymes in microbial genomes. acs.org The identification of this compound in human urine suggests it may also be a waste product of metabolism in higher organisms, potentially formed from the oxidation of deoxyribose or the repair of oxidatively damaged DNA. asm.orgnih.gov
Table 1: Novel this compound and Deoxy-D-Ribonate Catabolic Pathways in Bacteria
| Organism | Pathway Substrate | Key Intermediates | Final Products (Entering Central Metabolism) | Reference |
|---|---|---|---|---|
| Mycobacterium smegmatis | This compound | 2-keto-D-ribonate, 3-keto-D-ribonate | D-erythrulose | nih.gov |
| Pseudomonas simiae | 2-deoxy-D-ribonate | 2-deoxy-3-keto-D-ribonate | Acetyl-CoA, D-glyceryl-CoA | asm.org, nih.gov |
| Klebsiella michiganensis | 2-deoxy-D-ribonate | Acyl-CoA intermediates | Not fully specified | nih.gov |
| Paraburkholderia bryophila | 2-deoxy-D-ribonate | Similar to P. simiae pathway | Not fully specified | nih.gov |
| Burkholderia phytofirmans | 2-deoxy-D-ribonate | Similar to P. simiae pathway | Not fully specified | nih.gov |
Computational Modeling and Simulation of this compound Pathways
The elucidation of novel this compound metabolic pathways has been significantly accelerated by the application of computational modeling and simulation techniques. These approaches allow researchers to predict enzyme function and map metabolic networks based on genomic data, guiding subsequent experimental validation. biorxiv.org
A key computational strategy involves the use of genome neighborhood networks (GNNs) and sequence similarity networks (SSNs). nih.govacs.org By analyzing the genomic context of genes encoding known metabolic enzymes, researchers can identify candidate genes for unknown steps in a pathway. For instance, the statistical analysis of GNNs for erythrulose (B1219606) kinase in Mycobacterium smegmatis was the starting point for identifying the novel dehydrogenases and isomerase involved in its this compound catabolic pathway. nih.gov This "genomic enzymology" approach leverages the tendency of genes involved in a common metabolic pathway to be clustered together in the genome. osti.gov
Molecular docking simulations represent another powerful computational tool. nih.gov These simulations are used to predict the binding poses of substrates, like this compound, within the active site of an enzyme. This can provide insights into substrate specificity and the catalytic mechanism. For example, docking simulations with dehydratase homology models have helped to understand why certain enzymes are active toward this compound while others are not, by revealing the importance of specific stereochemistry for coordinating with a catalytically essential metal ion. nih.gov However, the complexity of certain enzyme features, such as iron-sulfur clusters, can make these simulations challenging and time-consuming. nih.gov
The development of computational learning modules is also enhancing education in metabolism, allowing students to explore the dynamics and regulation of biochemical networks like those involving this compound. biorxiv.org Platforms such as The Cell Collective enable interactive, model-based learning experiences where users can simulate the effects of changes in a metabolic pathway. biorxiv.org As our knowledge of this compound metabolism expands, these computational models will become increasingly sophisticated, incorporating kinetic parameters and regulatory mechanisms to create dynamic simulations of pathway flux.
This compound as a Research Tool in Synthetic Biology and Biocatalysis
This compound and the enzymes involved in its metabolism are becoming valuable tools in the fields of synthetic biology and biocatalysis. The unique chemical structures and the stereospecificity of the enzymes that act upon them offer significant potential for the industrial synthesis of chiral molecules and other valuable compounds. nih.gov
Enzymatic synthesis provides a powerful method for producing this compound derivatives. For example, 4-keto-D-ribonate has been successfully synthesized from D-ribose or this compound using membrane-bound dehydrogenases from acetic acid bacteria like Gluconobacter suboxydans. conicet.gov.arnih.gov This biocatalytic approach offers a specific and efficient alternative to traditional chemical synthesis. conicet.gov.ar
The enzymes from this compound pathways are themselves prime candidates for biocatalytic applications. Aldolases, for instance, are powerful tools for creating carbon-carbon bonds with high stereoselectivity. nih.gov While research has focused on enzymes like 2-deoxy-D-ribose-5-phosphate aldolase (DERA) for producing precursors to pharmaceuticals, the discovery of new enzymes in this compound pathways could expand the biocatalytic toolbox. nih.gov Directed evolution can be used to optimize these enzymes for industrial conditions, improving their stability and substrate affinity. nih.gov
In synthetic biology, entire metabolic pathways can be transferred between organisms to produce valuable compounds. elifesciences.org While not yet applied to this compound specifically, the principles demonstrated in engineering pathways for molecules like artemisinic acid could be adapted. elifesciences.org By expressing the necessary enzymes from a this compound metabolic pathway in a robust industrial microbe, it may be possible to establish novel production routes for this compound-derived chemicals. Repurposing cellular machinery, such as the ribosome, is another frontier in synthetic biology that could potentially be used to create novel polymers from this compound-based monomers. nih.gov The development of robust biocatalysts, often through protein engineering and optimized downstream processing, is crucial for the successful implementation of these synthetic biology strategies. frontiersin.orgisomerase.com
Future Methodological Advancements in this compound Research
Future research on this compound will likely be driven by a suite of advanced analytical and computational methodologies, enabling a more detailed and dynamic understanding of its metabolism and function.
Metabolomics and Lipidomics: Untargeted global metabolic profiling using techniques like Ultrahigh Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) will be crucial. nih.gov These methods can identify and quantify hundreds of metabolites simultaneously, providing a comprehensive snapshot of the metabolic state of cells or tissues under different conditions. nih.govmdpi.com For instance, UPLC-MS/MS analysis has already been used to show significant upregulation of this compound in mouse muscle tissue after administration of D-ribose. nih.gov This high-throughput analysis can help identify novel intermediates and downstream products of this compound metabolism.
Advanced Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy offers a non-destructive method for identifying metabolites and tracking metabolic flux. nih.gov A sensitive, real-time 13C NMR assay was developed to monitor the oxidation of a D-ribose derivative to its corresponding lactone and subsequent hydrolysis to a this compound derivative. nih.gov This type of real-time analysis allows for the direct observation of enzyme kinetics and reaction profiles in vitro.
High-Throughput Genetics and Functional Genomics: Large-scale genetic screens, such as genome-wide mutant fitness assays, have been instrumental in discovering novel this compound catabolic pathways. asm.orgnih.gov This approach, which involves tracking the abundance of thousands of bacterial mutants grown on a specific substrate, will continue to be a powerful tool for linking genes to functions within this compound metabolism. osti.gov
Computational and Systems Biology: The integration of multi-omics data (genomics, transcriptomics, proteomics, metabolomics) into computational models will allow for a systems-level understanding of this compound pathways. biorxiv.org These models can simulate metabolic flux, predict regulatory nodes, and guide genetic engineering efforts for biotechnological applications. As more data becomes available, these "digital twin" systems could be used to model complex biological states, such as metabolic disorders where this compound levels might be perturbed. ajsuccr.org
Q & A
Q. What methodologies enable real-time monitoring of this compound transport kinetics across mitochondrial membranes?
- Methodological Answer : Employ fluorescent this compound analogs (e.g., conjugated with BODIPY) and confocal microscopy. Validate transport using isolated mitochondria and inhibitors (e.g., carboxyatractyloside). Quantify uptake via stopped-flow spectroscopy and fit data to Michaelis-Menten kinetics .
Notes for Implementation
- Data Contradiction Analysis : When conflicting results arise, use triangulation—repeat experiments with orthogonal methods (e.g., enzymatic assays vs. isotopic tracing) and meta-analyze existing literature .
- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines and obtain IRB/IACUC approvals. Document raw data and preprocessing steps for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
